An In-depth Technical Guide to the Physicochemical Properties of 2-(2,2-Dimethylpropyl)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2,2-Dimethylpropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-(2,2-Dimethylpropyl)benzoic acid, a monosubstituted benzoic acid derivative, presents a unique molecular architecture of interest in medicinal chemistry and materials science. The presence of a bulky, sterically hindering neopentyl group at the ortho position of the benzoic acid core significantly influences its chemical and physical properties. This guide provides a comprehensive analysis of the key physicochemical parameters of 2-(2,2-dimethylpropyl)benzoic acid, offering both theoretical insights and detailed experimental protocols for their determination. While experimental data for this specific molecule is not extensively available in the public domain, this guide will leverage data from closely related analogs and predictive models to offer robust estimations and a thorough understanding of its expected behavior.
The molecular structure consists of a benzene ring substituted with a carboxylic acid group and a 2,2-dimethylpropyl (neopentyl) group at the C2 position. This ortho-substitution is expected to induce significant steric and electronic effects, impacting properties such as acidity, solubility, and crystal packing.
Chemical Structure and Identification
| IUPAC Name | 2-(2,2-Dimethylpropyl)benzoic acid |
| CAS Number | 51351-79-2[1] |
| EC Number | 979-696-1[1] |
| Molecular Formula | C₁₂H₁₆O₂[2] |
| Molecular Weight | 192.25 g/mol [2][3] |
| Canonical SMILES | CC(C)(C)CC1=CC=CC=C1C(=O)O |
| InChI | InChI=1S/C12H16O2/c1-12(2,3)8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) |
Predicted Physicochemical Properties
Due to a lack of extensive experimental data, the following table summarizes key physicochemical properties predicted through computational models. These values provide a foundational understanding of the molecule's expected behavior.
| Property | Predicted Value | Source |
| XlogP | 4.1 | PubChemLite[4] |
| Monoisotopic Mass | 192.11504 Da | PubChemLite[4] |
Melting Point
The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice. For benzoic acid derivatives, the melting point is influenced by intermolecular forces, primarily hydrogen bonding from the carboxylic acid groups and van der Waals forces between the aromatic rings and alkyl substituents. The bulky neopentyl group in 2-(2,2-dimethylpropyl)benzoic acid is expected to disrupt the efficient packing of the molecules in the crystal lattice, which might lead to a lower melting point compared to its linear alkyl-substituted counterparts. However, the increased molecular weight could counteract this effect to some extent. For comparison, benzoic acid has a melting point of 122.4 °C[5].
Experimental Protocol for Melting Point Determination
This protocol describes the determination of the melting point using the capillary method, a standard and reliable technique.
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Sample Preparation:
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Ensure the sample of 2-(2,2-dimethylpropyl)benzoic acid is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Instrumentation:
-
Use a calibrated digital melting point apparatus.
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-
Measurement:
-
Place the capillary tube in the heating block of the apparatus.
-
Set a rapid heating rate initially to approach the expected melting point.
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When the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point of the sample.
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Caption: Workflow for Melting Point Determination.
Boiling Point
The boiling point of a compound is determined by the strength of its intermolecular forces in the liquid state. As with the melting point, hydrogen bonding and van der Waals forces are the primary contributors for 2-(2,2-dimethylpropyl)benzoic acid. The increased molecular weight due to the neopentyl group would suggest a higher boiling point compared to benzoic acid (249.2 °C)[5].
Considerations for Boiling Point Determination
Direct boiling point measurement at atmospheric pressure may lead to decomposition of the carboxylic acid. Therefore, distillation under reduced pressure is the preferred method to determine the boiling point, and the results can be extrapolated to atmospheric pressure using a nomograph.
Solubility
The solubility of 2-(2,2-dimethylpropyl)benzoic acid is a key parameter, particularly for its application in drug development, as it influences bioavailability. The molecule possesses both a hydrophilic carboxylic acid group and a large, hydrophobic neopentyl and benzene moiety.
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Aqueous Solubility: The presence of the large, non-polar neopentyl group is expected to significantly decrease its solubility in water compared to benzoic acid. The solubility of benzoic acid in water is poor in cold water but increases with temperature[6].
-
Organic Solvent Solubility: It is anticipated to be soluble in a range of organic solvents, particularly those with moderate to low polarity, such as ethers, and chlorinated solvents, as well as in more polar organic solvents like ethanol and acetone.[7]
Experimental Protocol for Equilibrium Solubility Determination
This protocol outlines a method for determining the equilibrium solubility of the compound in various solvents at a controlled temperature.
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Sample Preparation:
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Add an excess amount of 2-(2,2-dimethylpropyl)benzoic acid to a known volume of the desired solvent in a sealed vial.
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-
Equilibration:
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Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Allow the undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
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Dilute the supernatant with a suitable solvent.
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Quantify the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Caption: Workflow for Solubility Determination.
Acidity (pKa)
The pKa is a measure of the acidity of a compound. The carboxylic acid group of benzoic acid has a pKa of approximately 4.20[8]. The electronic and steric effects of the ortho-substituent in 2-(2,2-dimethylpropyl)benzoic acid will influence its pKa.
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Electronic Effect: The alkyl group is weakly electron-donating, which would typically decrease the acidity (increase the pKa) by destabilizing the carboxylate anion.
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Steric Effect: The bulky neopentyl group at the ortho position can force the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" disrupts the resonance stabilization of the carboxylate anion, making the acid stronger (decreasing the pKa). For instance, 2-methylbenzoic acid has a pKa of 3.91, making it a stronger acid than benzoic acid[8]. It is plausible that 2-(2,2-dimethylpropyl)benzoic acid will also be a stronger acid than benzoic acid due to this steric hindrance.
Experimental Protocol for pKa Determination by Potentiometric Titration
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Solution Preparation:
-
Prepare a standard solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh a sample of 2-(2,2-dimethylpropyl)benzoic acid and dissolve it in a suitable solvent mixture (e.g., water/ethanol) to ensure complete solubility.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Immerse the pH electrode in the acidic solution.
-
Titrate the solution with the standardized strong base, recording the pH after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
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Spectroscopic Properties
¹H NMR Spectroscopy
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
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Aromatic Protons: A complex multiplet pattern in the aromatic region (7-8 ppm). The ortho-substitution will result in distinct signals for the four aromatic protons.
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Methylene Protons (-CH₂-): A singlet or a complex multiplet adjacent to the aromatic ring.
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tert-Butyl Protons (-C(CH₃)₃): A sharp singlet around 1.0 ppm, integrating to 9 protons.
¹³C NMR Spectroscopy
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Carbonyl Carbon (-C=O): A signal in the range of 165-175 ppm.
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Aromatic Carbons: Multiple signals in the aromatic region (120-140 ppm). The carbon attached to the carboxylic acid and the carbon attached to the neopentyl group will have distinct chemical shifts.
-
Aliphatic Carbons: Signals corresponding to the methylene and tert-butyl carbons of the neopentyl group.
Infrared (IR) Spectroscopy
-
O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹ due to hydrogen bonding of the carboxylic acid.[9]
-
C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl group.[9]
-
C-O Stretch: A band in the region of 1210-1320 cm⁻¹.[9]
-
Aromatic C-H and C=C Stretches: Characteristic absorptions in the aromatic region.
Synthesis
A plausible synthetic route to 2-(2,2-dimethylpropyl)benzoic acid could involve the Grignard reaction.
Caption: A Potential Synthetic Pathway.
Safety and Handling
Based on GHS classifications for similar compounds, 2-(2,2-dimethylpropyl)benzoic acid is expected to be a skin and eye irritant.[1] It may also cause specific target organ toxicity with single exposure.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound.
Conclusion
2-(2,2-Dimethylpropyl)benzoic acid is a molecule with physicochemical properties that are significantly modulated by the presence of a bulky ortho-neopentyl group. While a comprehensive set of experimental data is yet to be published, this guide provides a robust framework for understanding its expected behavior based on theoretical principles, predictive modeling, and comparison with related benzoic acid derivatives. The detailed experimental protocols provided herein offer a clear path for researchers to determine the key physicochemical parameters of this and similar molecules, thereby facilitating its potential applications in drug discovery and materials science.
References
-
2-(2,2-dimethylpropyl)benzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 24, 2026, from [Link]
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PubChem. (n.d.). 2-(2-Methylpropyl)benzoic acid. Retrieved March 24, 2026, from [Link]
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PubChem. (n.d.). 2-(2,2-Dimethylpropyl)benzoate. Retrieved March 24, 2026, from [Link]
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NIST. (n.d.). Benzoic acid, 2-methylpropyl ester. In NIST Chemistry WebBook. Retrieved March 24, 2026, from [Link]
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Doc Brown's Chemistry. (2025, November 9). infrared spectrum of benzoic acid. Retrieved March 24, 2026, from [Link]
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PubChemLite. (n.d.). 2-(2,2-dimethylpropyl)benzoic acid (C12H16O2). Retrieved March 24, 2026, from [Link]
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Beijing Xinheng Research Technology Co., Ltd. (n.d.). 2-(2,2-Dimethylpropyl)benzoic acid - CAS:51351-79-2. Retrieved March 24, 2026, from [Link]
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Wikipedia. (2026, March 19). Benzoic acid. In Wikipedia. Retrieved March 24, 2026, from [Link]
- Oliveira, H. P., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents.
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Evergreen Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? Retrieved March 24, 2026, from [Link]
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CAS Common Chemistry. (n.d.). Benzoic acid. Retrieved March 24, 2026, from [Link]
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